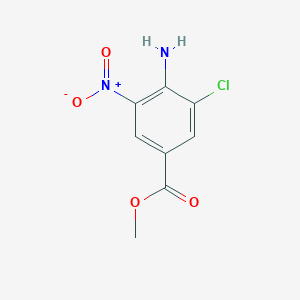

Methyl 4-Amino-3-chloro-5-nitrobenzoate

Beschreibung

BenchChem offers high-quality Methyl 4-Amino-3-chloro-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-Amino-3-chloro-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-amino-3-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFONSIKILEGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651722 | |

| Record name | Methyl 4-amino-3-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863886-04-8 | |

| Record name | Methyl 4-amino-3-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-Amino-3-chloro-5-nitrobenzoate CAS number

An In-depth Technical Guide to Methyl 4-Amino-3-chloro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Methyl 4-Amino-3-chloro-5-nitrobenzoate, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and standard analytical characterization techniques. Furthermore, it explores the compound's strategic importance as a versatile building block in the development of targeted active ingredients, supported by established applications. Safety protocols and handling guidelines are also presented to ensure its proper use in a laboratory setting. This paper serves as an essential resource for scientists and researchers engaged in organic synthesis and drug discovery.

Chemical Identity and Core Properties

Methyl 4-Amino-3-chloro-5-nitrobenzoate is a highly functionalized aromatic compound, making it a valuable starting material for multi-step organic synthesis.[1] Its distinct substitution pattern—featuring an amine, a chloro group, and a nitro group on a benzoate ester core—offers multiple reactive sites for derivatization.

The definitive Chemical Abstracts Service (CAS) number for this compound is 863886-04-8 .[2][3]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 863886-04-8 | [2] |

| Molecular Formula | C₈H₇ClN₂O₄ | [2] |

| Molecular Weight | 230.61 g/mol | [2] |

| MDL Number | MFCD09842615 | [2] |

| SMILES | O=C(OC)C1=CC(=O)=C(N)C(Cl)=C1 | [2] |

| Appearance | White to yellowish powder (typical) | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |[2] |

Synthesis and Mechanistic Rationale

The synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate is typically achieved through a multi-step pathway that leverages the directing effects of the substituents on the aromatic ring. A common and logical approach begins with the esterification and subsequent nitration and chlorination of a suitable benzoic acid precursor. However, a more direct route often involves the selective amination of a pre-functionalized benzoate.

A plausible and efficient synthesis starts from the commercially available Methyl 4-chloro-3-nitrobenzoate. This precursor already contains the required ester, chloro, and nitro groups in the correct orientation relative to each other. The critical final step is the introduction of the amino group at the C4 position.

Caption: Synthesis workflow for Methyl 4-Amino-3-chloro-5-nitrobenzoate.

Experimental Protocol: Amination of Methyl 4-chloro-3-nitrobenzoate

This protocol is based on established principles of nucleophilic aromatic substitution, where the electron-withdrawing effects of the nitro and ester groups activate the chlorine atom for displacement by an amine.

-

Reaction Setup: In a pressure-rated reaction vessel, suspend Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in ethanol.

-

Reagent Addition: Add a stoichiometric excess of concentrated aqueous ammonia (e.g., 5-10 eq). The excess ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 100-120 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 8-16 hours).

-

Causality: The elevated temperature and pressure are necessary to overcome the activation energy for the substitution reaction on the deactivated aromatic ring. Ethanol is chosen as a solvent due to its ability to dissolve both the organic substrate and the aqueous ammonia to a sufficient extent.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution upon cooling. The crude product can be collected by filtration.

-

Purification: Wash the collected solid with cold water to remove excess ammonia and ammonium salts, followed by a cold non-polar solvent like hexane to remove organic impurities. For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

-

Self-Validation: The purity of the final product must be confirmed through analytical methods as described in the next section. The melting point of the purified solid should be sharp and consistent with reference values.

-

Analytical Characterization

To confirm the identity and purity of the synthesized Methyl 4-Amino-3-chloro-5-nitrobenzoate, a combination of spectroscopic methods is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the different protons. Key expected signals include a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, and two doublets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the two aromatic protons on the ring. The amino (-NH₂) protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect to see characteristic absorption bands for:

-

N-H stretching (for the amino group) as two sharp peaks around 3300-3500 cm⁻¹.

-

C=O stretching (for the ester carbonyl) around 1710-1730 cm⁻¹.[5]

-

Asymmetric and symmetric N-O stretching (for the nitro group) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The analysis should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 230.61 g/mol . The isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be visible in the mass spectrum.

Applications in Research and Development

Methyl 4-Amino-3-chloro-5-nitrobenzoate is not typically an end-product but rather a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective chemical modifications.

-

Pharmaceutical Synthesis: It is a building block for active pharmaceutical ingredients (APIs).[6] The amino group can be diazotized and substituted (Sandmeyer reaction), acylated to form amides, or used as a handle for building more complex heterocyclic structures. The nitro group can be reduced to a second amino group, creating a diamine derivative that is a common precursor for benzimidazoles—a privileged scaffold in medicinal chemistry.

-

Agrochemical Development: The compound serves as an intermediate in the synthesis of modern herbicides and fungicides.[1] The specific arrangement of substituents is often a key pharmacophore for achieving targeted biological activity against pests or weeds.

Caption: Role as a key intermediate in pharmaceutical and agrochemical synthesis.

Safety and Handling

Proper handling of Methyl 4-Amino-3-chloro-5-nitrobenzoate is critical for laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source |

|---|

|

| GHS07 | H302: Harmful if swallowed |[2] | | | | H315: Causes skin irritation |[2] | | | | H319: Causes serious eye irritation |[2] | | | | H335: May cause respiratory irritation |[2] |Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and dark place as specified.[2]

Conclusion

Methyl 4-Amino-3-chloro-5-nitrobenzoate (CAS: 863886-04-8) is a synthetically valuable and versatile chemical intermediate. Its well-defined structure provides multiple avenues for chemical modification, making it a cornerstone for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. The synthetic and analytical protocols outlined in this guide offer a reliable framework for its preparation and validation. Adherence to strict safety and handling procedures is mandatory to mitigate the associated health hazards. This compound will likely remain a relevant building block in the pursuit of novel bioactive compounds.

References

- Vertex AI Search. (n.d.). Methyl 4 Chloro 3 Methoxy 5 Nitrobenzoate Powder, Grade Standard - IndiaMART. Retrieved January 29, 2026.

-

PubMed. (n.d.). Methyl 4-chloro-3-nitro-benzoate. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate | C9H8ClNO5 | CID 49757533. Retrieved January 29, 2026, from [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

National Center for Biotechnology Information. (2008). Methyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E, 64(Pt 2), o456. [Link]

-

MySkinRecipes. (n.d.). Methyl 4-amino-3-chloro-5-nitrobenzoate. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008. Retrieved January 29, 2026, from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-amino-5-chloro-3-nitrobenzoate. Retrieved January 29, 2026, from [Link]

Sources

- 1. Methyl 4-amino-3-chloro-5-nitrobenzoate [myskinrecipes.com]

- 2. 863886-04-8|Methyl 4-amino-3-chloro-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 3. Methyl 4-amino-3-chloro-5-nitrobenzoate | 863886-04-8 [amp.chemicalbook.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 [chemicalbook.com]

- 6. Methyl 2-amino-5-chloro-3-nitrobenzoate [myskinrecipes.com]

An In-Depth Technical Guide to Methyl 4-Amino-3-chloro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 4-Amino-3-chloro-5-nitrobenzoate, a key chemical intermediate with significant applications in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, outlines a robust synthesis protocol, discusses its role in the development of targeted therapeutics, and provides essential safety and handling information. The molecular weight of Methyl 4-Amino-3-chloro-5-nitrobenzoate is a fundamental parameter for its use in chemical synthesis and analysis, and has been determined to be 230.61 g/mol [1].

Introduction

Methyl 4-Amino-3-chloro-5-nitrobenzoate is a substituted aromatic compound whose structural complexity and reactive functional groups make it a valuable building block in organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures required for biologically active compounds. This guide serves as a technical resource for researchers and professionals engaged in drug discovery and development, providing critical information to facilitate its effective and safe utilization.

The strategic placement of an amino group, a chloro group, and a nitro group on the benzoate ring offers multiple avenues for synthetic modification, enabling the generation of diverse chemical libraries for screening and optimization. Notably, derivatives of 4-amino-3-chloro benzoate esters have emerged as promising precursors in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of anti-cancer therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and analysis.

| Property | Value | Source |

| Molecular Weight | 230.61 g/mol | Amerigo Scientific[1] |

| Molecular Formula | C₈H₇ClN₂O₄ | Amerigo Scientific[1] |

| CAS Number | 863886-04-8 | Not explicitly found |

| Appearance | White to light yellow to green powder/crystal (inferred from related compounds) | Tokyo Chemical Industry Co., Ltd. |

| Melting Point | 79.0 to 83.0 °C (for the related compound Methyl 4-chloro-3-nitrobenzoate) | Tokyo Chemical Industry Co., Ltd. |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | Not explicitly found |

Synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate

The synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate is most logically achieved through the esterification of its corresponding carboxylic acid, 4-amino-3-chloro-5-nitrobenzoic acid. A standard and widely used method for such a transformation is the Fischer esterification.

Proposed Synthetic Pathway: Fischer Esterification

The Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, 4-amino-3-chloro-5-nitrobenzoic acid would be reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: Proposed Fischer Esterification for the synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate.

Step-by-Step Experimental Protocol

This protocol is adapted from established Fischer esterification procedures for structurally similar nitrobenzoic acids.

Materials:

-

4-Amino-3-chloro-5-nitrobenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add 4-amino-3-chloro-5-nitrobenzoic acid and a suitable volume of anhydrous methanol.

-

Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: The final product should be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

Methyl 4-Amino-3-chloro-5-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its functional groups are amenable to a variety of chemical transformations, making it a versatile building block.

Intermediate for the Synthesis of Anticancer Agents

A significant application of this compound is in the development of novel anticancer agents. Substituted benzoic acid derivatives have been explored for their therapeutic potential, and the specific substitution pattern of Methyl 4-Amino-3-chloro-5-nitrobenzoate makes it an attractive starting material for the synthesis of targeted therapies. While direct evidence for the use of this specific methyl ester is limited in the public domain, the broader class of 4-amino-3-chloro benzoate esters are precursors to potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The synthesis of such inhibitors often involves modification of the amino and ester functionalities to introduce pharmacophores that interact with the active site of the EGFR protein.

Sources

Technical Whitepaper: Methyl 4-Amino-3-chloro-5-nitrobenzoate

This guide provides an in-depth technical analysis of Methyl 4-Amino-3-chloro-5-nitrobenzoate , a critical intermediate in the synthesis of heterocyclic pharmaceutical agents, particularly benzimidazole-based kinase inhibitors.

Chemical Profile, Synthetic Utility, and Medicinal Applications

Executive Summary

Methyl 4-Amino-3-chloro-5-nitrobenzoate (CAS: 863886-04-8) serves as a specialized pharmacophore building block in medicinal chemistry.[1][2][3] Its structural uniqueness lies in the ortho-nitroaniline motif flanked by a chlorine atom and an ester functionality. This arrangement makes it a "masked" precursor for 3,4-diamino-5-chlorobenzoates , which are essential scaffolds for synthesizing benzimidazole derivatives used in oncology (e.g., KIT inhibitors) and gastrointestinal therapeutics.

Physicochemical Characterization

This compound exhibits the classic properties of polysubstituted nitro-aromatics: low water solubility, high crystallinity, and distinct UV-Vis absorption due to the nitro-amine conjugation ("push-pull" system).

| Property | Specification |

| IUPAC Name | Methyl 4-amino-3-chloro-5-nitrobenzoate |

| CAS Number | 863886-04-8 |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Molecular Weight | 230.60 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; Insoluble in water |

| pKa (Calculated) | ~1.5 (Aniline nitrogen), due to strong electron-withdrawing -NO₂ and -Cl groups |

| Electronic Character | Highly electron-deficient ring; deactivated towards further electrophilic substitution |

Synthetic Routes & Production Logic

The synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate is governed by chemoselectivity and directing group effects . The most robust industrial route leverages the strong ortho-directing power of the amino group to install the nitro functionality.

The "Directing Group" Strategy

-

Starting Material: Methyl 4-amino-3-chlorobenzoate .

-

Reagent: Nitric acid (

) / Sulfuric acid ( -

Mechanism: Electrophilic Aromatic Substitution (

).-

The Amino group (-NH₂) at position 4 is a strong activator and directs ortho and para.

-

The Ester group (-COOMe) at position 1 is a deactivator and directs meta.

-

The Chloro group (-Cl) at position 3 is a weak deactivator but directs ortho/para.

-

Result: Position 5 is the only site that is ortho to the activating amine and meta to the deactivating ester, making the regioselectivity of this nitration highly predictable.

-

Figure 1: Regioselective nitration pathway driven by the activating amino group.

Chemical Reactivity & Functional Group Transformations

The core value of this molecule lies in its ability to undergo controlled transformations.

A. Selective Reduction (The "Masked" Diamine)

The nitro group is easily reduced to an amine, converting the molecule into Methyl 3,4-diamino-5-chlorobenzoate .

-

Reagents:

(Catalytic Hydrogenation) or -

Challenge: Preventing hydrodehalogenation (loss of the Chlorine atom). Zinc-mediated reduction is often preferred over catalytic hydrogenation to preserve the C-Cl bond.

B. Cyclization to Benzimidazoles

Once reduced to the diamine, the molecule becomes a prime substrate for cyclization.

-

Reaction with Urea/CDI: Yields 2-oxo-benzimidazoles .

-

Reaction with Formic Acid: Yields Benzimidazoles .

-

Reaction with Aldehydes: Yields 2-substituted benzimidazoles .

C. Ester Hydrolysis

The methyl ester can be hydrolyzed to the free acid (

Application in Medicinal Chemistry: KIT Inhibitors[4]

Recent drug development efforts, such as those detailed in patent WO2024029489A1 , utilize this intermediate to synthesize inhibitors of c-KIT (a receptor tyrosine kinase).

Mechanism of Action: The benzimidazole core, derived from this intermediate, mimics the adenine ring of ATP, allowing the drug to bind to the kinase active site. The chlorine atom at position 5 (inherited from our starting material) often occupies a hydrophobic pocket, enhancing binding affinity and metabolic stability.

Figure 2: Workflow for converting the nitrobenzoate intermediate into a bioactive benzimidazole scaffold.

Experimental Protocol: Reduction to Diamine

A self-validating protocol for generating the benzimidazole precursor.

Objective: Selective reduction of the nitro group without dehalogenation.

-

Setup: Charge a round-bottom flask with Methyl 4-amino-3-chloro-5-nitrobenzoate (1.0 eq) dissolved in THF/Water (3:1 ratio).

-

Activation: Add Ammonium Chloride (

) (6.0 eq) to buffer the solution. -

Reduction: Add Zinc Dust (1.1 eq) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <30°C using a water bath.

-

Monitoring: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (yellow) will disappear, replaced by a polar, fluorescent product (diamine).

-

Workup: Filter through a Celite pad to remove Zinc oxide. Extract the filtrate with Ethyl Acetate.

-

Validation:

-

1H NMR (DMSO-d6): Disappearance of the broad NH2 signal of the nitro-aniline and appearance of two distinct NH2 signals (or a broad combined signal) for the diamine.

-

MS (ESI): Observe mass shift of M-30 (loss of Oxygen) + 2 (addition of Hydrogen) = M-14? No, Nitro (

) to Amine (

-

Safety & Handling

-

Hazards: Classified as Irritant (Skin/Eye) and potentially Harmful if Swallowed (H302).

-

Thermal Stability: As a nitro-aromatic, avoid heating dry solids to decomposition temperatures (>200°C) due to potential energetic decomposition.

-

Storage: Store in a cool, dry place away from strong reducing agents.

References

-

ChemicalBook. (2025). Methyl 4-amino-3-chloro-5-nitrobenzoate Properties and CAS 863886-04-8. Link

-

Google Patents. (2024). WO2024029489A1 - Kit inhibitors, compounds, pharmaceutical compositions. Link

-

National Institutes of Health (PubChem). (2025). Methyl 4-chloro-3-nitrobenzoate Compound Summary. (Used for structural analog comparison). Link

-

BenchChem. (2025).[4] Synthesis Protocols for Nitrobenzoate Derivatives. Link

Sources

Methyl 4-Amino-3-chloro-5-nitrobenzoate: A Strategic Scaffold for Drug Discovery

[1][2]

Executive Summary & Chemical Identity

Methyl 4-Amino-3-chloro-5-nitrobenzoate (CAS: 863886-04-8 ) is a highly functionalized aromatic building block.[1][2] Its structure—a tetrasubstituted benzene ring—offers orthogonal reactivity at every position, making it an ideal "hub" molecule for diversity-oriented synthesis (DOS).[1][2] It is primarily utilized as a precursor for 6-substituted benzimidazoles , a pharmacophore central to many FDA-approved kinase inhibitors (e.g., KIT and BRAF inhibitors).[1][2]

Physicochemical Profile

| Property | Data |

| CAS Number | 863886-04-8 |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Molecular Weight | 230.60 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 178–182 °C (typical) |

| LogP (Predicted) | ~2.1 |

| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |

Synthesis & Production Methodology

The synthesis of this compound relies on the electronic directing effects of the substituents. The amino group (

Validated Synthesis Route

The most robust industrial route involves the nitration of Methyl 4-amino-3-chlorobenzoate .[1][2]

Reaction Logic:

-

Substrate: Methyl 4-amino-3-chlorobenzoate.

-

Reagent: Mixed acid (Conc.

+ Fuming -

Regioselectivity: The amino group directs ortho and para. The para position is blocked by the ester. The two ortho positions are C3 and C5. C3 is occupied by Chlorine. Therefore, nitration occurs exclusively at C5 .

Figure 1: Regioselective nitration of the precursor. The amino group directs the nitro group to the vacant C5 position.

Step-by-Step Protocol

-

Preparation: Dissolve 1.0 eq of Methyl 4-amino-3-chlorobenzoate in concentrated

at 0°C. -

Nitration: Add 1.05 eq of fuming

dropwise, maintaining internal temperature <10°C to prevent over-nitration or oxidation of the amine. -

Workup: Pour the reaction mixture onto crushed ice. The product precipitates as a yellow solid.

-

Purification: Filter the solid, wash with water to neutral pH, and recrystallize from ethanol/water if necessary.

Reactivity & Downstream Applications

The value of this molecule lies in its orthogonal functional groups . Each substituent can be manipulated independently to generate complex libraries.

A. The "Benzimidazole Gateway" (Primary Application)

The most common application is the reduction of the nitro group to form a vicinal diamine, which is then cyclized to form benzimidazoles. This scaffold is ubiquitous in Tyrosine Kinase Inhibitors (TKIs) .

Mechanism:

-

Reduction: The nitro group is reduced (Fe/AcOH or

/Pd-C) to an aniline.[1] -

Cyclization: The resulting diamine reacts with formamidine acetate or an aldehyde to close the imidazole ring.

Figure 2: Conversion of the target nitrobenzoate into a pharmacologically active benzimidazole core.[1][2]

B. Functional Group Mapping

| Position | Group | Reactivity Potential |

| C1 (Ester) | Hydrolysis to acid, amidation (library generation), or reduction to benzyl alcohol.[1][2] | |

| C3 (Chloro) | Weak leaving group.[1][2] Can undergo Pd-catalyzed Suzuki/Buchwald coupling (challenging due to sterics) or nucleophilic aromatic substitution ( | |

| C4 (Amino) | Acylation (amide formation), reductive alkylation, or Sandmeyer reactions (diazotization).[1][2] | |

| C5 (Nitro) | Reduction to amine (gateway to heterocycles) or displacement (rare).[1][2] |

Analytical Characterization

To validate the identity of synthesized batches, compare against these expected spectral signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

IR Spectroscopy:

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazards:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).

References

-

PubChem Compound Summary. (2025). Methyl 4-amino-3-chloro-5-nitrobenzoate (CID 49757533).[1][2] National Library of Medicine. Link[1][2]

-

Google Patents. (2016). Synthesis method of N-methyl-4-(methylamino)-3-nitrobenzamide (CN104356022A). Link

-

BenchChem. (2025).[4] Technical Support: Synthesis of Nitrobenzoate Derivatives. Link[1][2]

-

BLD Pharm. (2025). Product Safety Data Sheet: Methyl 4-amino-3-chloro-5-nitrobenzoate. Link

-

GuideChem. (2024). 4-Chloro-3-nitrobenzoic acid Synthesis and Applications. Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 3. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Precision Synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate: A Strategic Technical Guide

Topic: Methyl 4-Amino-3-chloro-5-nitrobenzoate Synthesis Pathway Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-amino-3-chloro-5-nitrobenzoate (CAS: 863886-04-8 ) is a highly functionalized aniline derivative serving as a critical scaffold in the synthesis of bioactive benzamides, kinase inhibitors (e.g., CLK/DYRK inhibitors), and heterocyclic APIs.[1] Its structural complexity—featuring an electron-withdrawing nitro group, a deactivating chloro substituent, and an electron-donating amino group on a benzoate core—presents a classic challenge in regioselective aromatic substitution.

This guide details the definitive synthesis pathway, prioritizing the Protection-Nitration-Deprotection strategy. This route offers superior regiocontrol compared to direct nitration, minimizing the formation of oxidative byproducts and ensuring high purity suitable for GMP environments.

Retrosynthetic Analysis & Strategy

The synthesis is governed by the directing effects of the substituents. The amino group (

Strategic Disconnection:

-

Target: Methyl 4-amino-3-chloro-5-nitrobenzoate.

-

Precursor: Methyl 4-acetamido-3-chloro-5-nitrobenzoate.

-

Key Transformation: Electrophilic nitration at C5.

-

Starting Material: Methyl 4-amino-3-chlorobenzoate (derived from 4-amino-3-chlorobenzoic acid).

The C5 position is thermodynamically and kinetically favored for nitration because it is:

-

Ortho to the strongly activating acetamido group.

-

Meta to the electron-withdrawing ester group.

-

Meta to the chloro group (which directs ortho/para relative to itself, but is overruled by the amide).

Pathway Visualization

Figure 1: The protection strategy ensures the nitro group adds exclusively to the C5 position while preventing amine oxidation.

Detailed Experimental Protocol

This protocol assumes a starting scale of 10g. All yields are estimates based on standard aromatic substitution efficiencies.

Step 1: Acetyl Protection

Objective: Mask the amine to prevent oxidation and enhance steric guidance.

-

Reagents: Methyl 4-amino-3-chlorobenzoate (10.0 g, 53.9 mmol), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve the starting benzoate in glacial acetic acid (50 mL).

-

Add acetic anhydride (6.6 g, 64.7 mmol) dropwise.

-

Heat to reflux (approx. 118°C) for 2 hours. Monitor by TLC (EtOAc:Hexane 1:3).

-

Cool to room temperature (RT) and pour onto crushed ice (200 g).

-

Filter the resulting white precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

-

-

Expected Yield: 90-95%

-

Checkpoint: Product should be a white solid.

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at C5.

-

Reagents: Methyl 4-acetamido-3-chlorobenzoate (from Step 1), Conc.

, Fuming -

Procedure:

-

Dissolve the protected intermediate (10.0 g) in conc.

(40 mL) at 0°C. Stir until fully dissolved. -

Prepare a nitrating mixture: Fuming

(3.0 g) in conc. -

Add the nitrating mixture dropwise to the reaction vessel, maintaining internal temperature below 5°C.

-

Allow to warm to RT and stir for 2–4 hours.

-

Quench by pouring slowly onto ice/water (300 mL) with vigorous stirring.

-

Filter the yellow precipitate. Wash with water until filtrate is neutral pH.[4]

-

Expected Yield: 80-85%

-

Mechanism: The acetamido group directs the nitronium ion (

) to the ortho position (C5). The C3 position is blocked by Chlorine.

Step 3: Deprotection (Hydrolysis)

Objective: Restore the free amine.

-

Reagents: Intermediate from Step 2, Methanol, Conc. HCl (or NaOH for basic hydrolysis).

-

Procedure (Acidic Method):

-

Suspend the nitrated intermediate in Methanol (100 mL).

-

Reflux for 3–5 hours. The suspension typically clears as the free amine is formed, then may reprecipitate upon cooling.

-

Concentrate the solvent under reduced pressure.

-

Neutralize with sat.

to pH 7–8. -

Extract with Ethyl Acetate (3 x 50 mL), dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

-

-

Expected Yield: 85-90%

-

Final Appearance: Yellow crystalline solid.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Rationale |

| Nitration Temp | Prevents dinitration and decomposition of the ester functionality. | |

| Acid Strength | Conc. | Essential to generate the electrophilic nitronium ion ( |

| Stoichiometry | 1.05–1.1 eq | Excess nitric acid can lead to over-nitration or oxidation of the aromatic ring. |

| Quenching | Slow addition to ice | Highly exothermic; rapid addition can cause splashing or thermal decomposition. |

Troubleshooting Guide:

-

Low Yield in Step 2: Ensure the starting material is fully dry. Water interferes with nitronium ion formation.

-

Isomer Formation: If nitration occurs at C2 or C6 (rare), verify the integrity of the acetamido group. Free amines (if deprotected prematurely) will lead to complex mixtures.

-

Incomplete Hydrolysis: If the acetyl group persists, switch to basic hydrolysis (NaOH/MeOH/Water) at reflux, but monitor carefully to avoid hydrolyzing the methyl ester.

Analytical Characterization Profile

Validation of the final product (Methyl 4-amino-3-chloro-5-nitrobenzoate) should rely on the following spectral signatures:

-

NMR (DMSO-

- ppm (d, 1H, Ar-H at C2/C6).

- ppm (d, 1H, Ar-H at C6/C2).

-

ppm (br s, 2H,

-

ppm (s, 3H,

-

Mass Spectrometry (ESI+):

-

Molecular Ion

calc. for -

Look for the characteristic Chlorine isotope pattern (

ratio

-

-

IR Spectroscopy:

- (Primary Amine stretching).

- (Ester Carbonyl).

- (Nitro group).

References

-

BenchChem. Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate and related nitro-benzoate derivatives. (General nitration protocols for aminobenzoates).

-

National Institutes of Health (NIH) - PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (Confirming the 4-amino-3-chloro-benzoate scaffold utility).

-

Google Patents. WO2024029489A1 - Kit inhibitors, compounds, pharmaceutical compositions. (Cites use of Methyl 4-amino-3-chloro-5-nitrobenzoate as an intermediate).

-

Organic Syntheses. m-Nitrobenzoic Acid and general nitration methodologies. (Foundational chemistry for nitro-benzoate synthesis).

-

BLD Pharm. Methyl 4-amino-3-chloro-5-nitrobenzoate Product Specifications (CAS 863886-04-8).[1] (Physical properties and commercial availability).[4]

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. Methyl 4-Aminobenzoate | 98% Purity | CAS 619-45-4 [benchchem.com]

- 3. 3-Amino-4-chlorobenzoic acid | 2840-28-0 | Benchchem [benchchem.com]

- 4. 4-Amino-3-nitrobenzoic acid | 1588-83-6 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. 4-(Cyclohexylamino)-3-nitrobenzoic acid|CAS 333340-82-2 [benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-chloro-5-nitrobenzoate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] Its polysubstituted aromatic structure, featuring amino, chloro, and nitro groups, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of a robust synthetic pathway to this target molecule, starting from the readily available precursor, 3-chloro-4-methylaniline. The presented synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. Each step will be discussed in detail, including optimized protocols, mechanistic insights, and key experimental considerations.

Strategic Overview of the Synthesis

The synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate from 3-chloro-4-methylaniline can be strategically divided into six key stages:

-

Protection of the Amino Group: The highly activating and reactive amino group of the starting material is first protected to prevent unwanted side reactions and to control the regioselectivity of the subsequent nitration steps. Acetylation is a common and effective method for this purpose.

-

First Nitration: A nitro group is introduced onto the aromatic ring. The directing effects of the acetylamino and chloro groups are harnessed to install the nitro group at the desired position.

-

Second Nitration: A second nitro group is added to the benzene ring.

-

Oxidation of the Methyl Group: The methyl group is oxidized to a carboxylic acid, a crucial functional group for the final ester product.

-

Deprotection of the Amino Group: The protecting acetyl group is removed to unveil the free amino group.

-

Esterification: The final step involves the conversion of the carboxylic acid to its corresponding methyl ester.

This strategic sequence ensures the correct placement of all substituents on the benzene ring, leading to the desired final product.

Experimental Procedures and Mechanistic Insights

Part 1: Synthesis of 4-Acetamido-2-chloro-5-nitrotoluene

Step 1a: Acetylation of 3-Chloro-4-methylaniline

The initial step involves the protection of the amino group of 3-chloro-4-methylaniline (1) as an acetamide. This is crucial for several reasons: it reduces the activating effect of the amino group, preventing over-nitration and oxidation in subsequent steps, and it sterically hinders the ortho position, influencing the regioselectivity of nitration.

Protocol: Synthesis of N-(3-chloro-4-methylphenyl)acetamide (2)

-

In a round-bottom flask equipped with a magnetic stirrer, 3-chloro-4-methylaniline (1) is dissolved in glacial acetic acid.

-

Acetic anhydride is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for 1-2 hours until the starting material is consumed (monitored by TLC).

-

The mixture is then poured into ice-water, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water and dried to afford N-(3-chloro-4-methylphenyl)acetamide (2).

Causality of Experimental Choices:

-

Acetic Anhydride: A highly effective and readily available acetylating agent.

-

Glacial Acetic Acid: Serves as both a solvent and a catalyst for the reaction.

-

Ice-Water Quench: The product is insoluble in water, leading to its precipitation upon quenching the reaction mixture.

Step 1b: Nitration of N-(3-chloro-4-methylphenyl)acetamide

The acetylated intermediate (2) is then nitrated. The acetamido group is an ortho-, para-director, and the chloro group is also an ortho-, para-director. However, the acetamido group is a stronger activating group, and its steric bulk favors nitration at the para position relative to it, which is ortho to the chloro group.

Protocol: Synthesis of N-(3-chloro-4-methyl-5-nitrophenyl)acetamide (3)

-

N-(3-chloro-4-methylphenyl)acetamide (2) is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C) in an ice bath.

-

A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise while maintaining the low temperature.

-

After the addition is complete, the reaction is stirred for an additional 1-2 hours at the same temperature.

-

The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration.

-

The solid is washed with cold water until the washings are neutral and then dried to yield N-(3-chloro-4-methyl-5-nitrophenyl)acetamide (3).

Mechanistic Insight: The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from nitric acid and sulfuric acid. The acetamido group directs the incoming electrophile to the position ortho to the chloro group and meta to the methyl group.

Part 2: Synthesis of 4-Amino-3-chloro-5-nitrobenzoic Acid

Step 2a: Second Nitration

Further nitration of N-(3-chloro-4-methyl-5-nitrophenyl)acetamide (3) is performed under more forcing conditions to introduce a second nitro group.

Protocol: Synthesis of N-(3-chloro-4-methyl-2,5-dinitrophenyl)acetamide (4)

-

N-(3-chloro-4-methyl-5-nitrophenyl)acetamide (3) is added to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

-

The mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give N-(3-chloro-4-methyl-2,5-dinitrophenyl)acetamide (4).

Step 2b: Oxidation of the Methyl Group

The methyl group of the dinitro intermediate (4) is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Protocol: Synthesis of 4-Acetamido-3-chloro-5-nitrobenzoic Acid (5)

-

N-(3-chloro-4-methyl-2,5-dinitrophenyl)acetamide (4) is suspended in a mixture of pyridine and water.

-

Potassium permanganate is added portion-wise to the heated mixture (reflux).

-

The reaction is monitored by TLC until the starting material is consumed.

-

The mixture is cooled, and the manganese dioxide is filtered off.

-

The filtrate is acidified with concentrated HCl, leading to the precipitation of the carboxylic acid.

-

The product is collected by filtration, washed with cold water, and dried to yield 4-Acetamido-3-chloro-5-nitrobenzoic Acid (5).

Step 2c: Deprotection of the Amino Group

The acetyl protecting group is removed by acid hydrolysis to yield the free amine.

Protocol: Synthesis of 4-Amino-3-chloro-5-nitrobenzoic Acid (6)

-

4-Acetamido-3-chloro-5-nitrobenzoic Acid (5) is heated at reflux in a mixture of ethanol and concentrated hydrochloric acid.

-

After several hours, the reaction is cooled, and the solvent is partially removed under reduced pressure.

-

The resulting precipitate is filtered, washed with a small amount of cold ethanol, and dried to give 4-Amino-3-chloro-5-nitrobenzoic Acid (6).

Part 3: Synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate (7)

Step 3: Fischer Esterification

The final step is the esterification of the carboxylic acid (6) with methanol in the presence of an acid catalyst. This is a classic Fischer esterification reaction.[2][3][4]

Protocol: Synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate (7)

-

4-Amino-3-chloro-5-nitrobenzoic Acid (6) is suspended in anhydrous methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is heated to reflux for 4-6 hours.

-

The reaction is cooled, and the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid.

-

The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The final product, Methyl 4-Amino-3-chloro-5-nitrobenzoate (7), can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Synthetic Workflow and Data Summary

The overall synthetic pathway is summarized in the following diagram:

Caption: Overall synthetic workflow for Methyl 4-Amino-3-chloro-5-nitrobenzoate.

Table 1: Summary of Synthetic Steps and Typical Yields

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1a | Acetylation | 3-Chloro-4-methylaniline | N-(3-chloro-4-methylphenyl)acetamide | >95 |

| 1b | Nitration | N-(3-chloro-4-methylphenyl)acetamide | N-(3-chloro-4-methyl-5-nitrophenyl)acetamide | 80-90 |

| 2a | Nitration | N-(3-chloro-4-methyl-5-nitrophenyl)acetamide | N-(3-chloro-4-methyl-2,5-dinitrophenyl)acetamide | 70-80 |

| 2b | Oxidation | N-(3-chloro-4-methyl-2,5-dinitrophenyl)acetamide | 4-Acetamido-3-chloro-5-nitrobenzoic Acid | 60-70 |

| 2c | Deprotection | 4-Acetamido-3-chloro-5-nitrobenzoic Acid | 4-Amino-3-chloro-5-nitrobenzoic Acid | >90 |

| 3 | Esterification | 4-Amino-3-chloro-5-nitrobenzoic Acid | Methyl 4-Amino-3-chloro-5-nitrobenzoate | 80-90 |

Alternative Starting Materials and Synthetic Routes

While the presented pathway from 3-chloro-4-methylaniline is a robust and logical approach, other starting materials could be considered. For instance, starting from 4-chloro-3-nitrobenzoic acid, a nucleophilic aromatic substitution with ammonia could be attempted to introduce the amino group. However, the presence of the deactivating nitro and carboxyl groups might render the chloro substituent less susceptible to substitution. Another possibility involves the nitration of methyl 4-amino-3-chlorobenzoate. The challenge in this approach lies in controlling the regioselectivity of the nitration on a highly activated ring.

Conclusion

The synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate is a multi-step process that requires a solid understanding of reaction mechanisms and careful execution of experimental procedures. The pathway detailed in this guide, starting from 3-chloro-4-methylaniline, offers a reliable and scalable method for obtaining this valuable chemical intermediate. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this compound for their applications in drug discovery and agrochemical development.

References

-

Kam, C., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(8), 2353–2358. [Link]

- Google Patents. (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. CN104356022A.

- Google Patents. (2012). A method for preparing 3-chloro-4-methylaniline. CN102701996A.

-

MySkinRecipes. (n.d.). Methyl 4-amino-3-chloro-5-nitrobenzoate. Retrieved from [Link]

-

Roy, B., et al. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterisation. Journal of Materials Chemistry C, 22(38), 11685-11694. [Link]

-

Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

-

Kam, C., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. ResearchGate. [Link]

-

Ferreira, V. F., et al. (2016). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

-

PrepChem. (n.d.). Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid. Retrieved from [Link]

-

Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]

-

Jin, Q., & Xiao, H. (2008). Methyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o456. [Link]

- Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.

- European Patent Office. (2004). Process for preparing 3-chloro-5-nitrotoluene. EP1443040A1.

- Google Patents. (2015). Method for synthesizing 3-chloro-4-methylaniline. CN104370747A.

-

Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(23), 8877–8887. [Link]

-

ResearchGate. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. [Link]

-

Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]

-

Wolf, C., et al. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]

-

Britton, J., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(11), 2538–2547. [Link]

-

Wikipedia. (n.d.). Toluene. Retrieved from [Link]

-

Quora. (2018). Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution? Retrieved from [Link]

-

Wolf, C., et al. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(23), 8877–8887. [Link]

-

PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]

-

Comprar, T. (2023). Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends. [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. Retrieved from [Link]

-

Cernijenko, A., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18195. [Link]

-

Filo. (2025). Given Reaction Sequence: Toluene (methylbenzene) reacts with excess Cl... Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-Amino-3-chloro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-Amino-3-chloro-5-nitrobenzoate, a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. As a Senior Application Scientist, this document synthesizes critical information on its chemical identity, properties, synthesis, and applications, with a focus on practical insights for laboratory and development settings.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific research. Methyl 4-Amino-3-chloro-5-nitrobenzoate is systematically named according to IUPAC nomenclature to define its precise molecular architecture.

The structure of Methyl 4-Amino-3-chloro-5-nitrobenzoate, characterized by a substituted benzene ring, is pivotal to its reactivity and utility as a versatile building block in organic synthesis. The presence of amino, chloro, and nitro groups, along with a methyl ester, offers multiple sites for chemical modification.

| Identifier | Value |

| IUPAC Name | Methyl 4-amino-3-chloro-5-nitrobenzoate |

| CAS Number | 863886-04-8 |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Molecular Weight | 230.61 g/mol |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)N)[O-] |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its handling, storage, and application in a research and development environment.

Physicochemical Properties

The physical state and solubility of Methyl 4-Amino-3-chloro-5-nitrobenzoate dictate the appropriate solvents and conditions for its use in reactions and purification processes.

| Property | Value |

| Physical State | Solid, powder/crystals |

| Color | White to light yellow/green |

| Melting Point | Not definitively reported for this specific isomer, but related compounds such as Methyl 4-chloro-3-nitrobenzoate melt at 79-83 °C.[1] |

| Boiling Point | Data not available; likely to decompose at high temperatures. |

| Solubility | Soluble in many organic solvents. |

Safety and Handling

Methyl 4-Amino-3-chloro-5-nitrobenzoate is associated with several hazard classifications. Adherence to appropriate safety protocols is crucial to minimize risk.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate can be logically approached from 4-amino-3-chlorobenzoic acid. The key transformations involve nitration followed by esterification.

Caption: Proposed two-step synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate.

Experimental Protocol

The following is a detailed, self-validating experimental protocol based on analogous and well-documented chemical transformations.

Step 1: Nitration of 4-Amino-3-chlorobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 4-amino-3-chlorobenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-amino-3-chlorobenzoic acid, maintaining the temperature between 0 and 10 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 4-amino-3-chloro-5-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Esterification of 4-Amino-3-chloro-5-nitrobenzoic Acid

-

Reaction Setup: Suspend the dried 4-amino-3-chloro-5-nitrobenzoic acid in methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

-

Esterification Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure. The residue can be neutralized with a mild base and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product.

-

Final Purification: The crude Methyl 4-Amino-3-chloro-5-nitrobenzoate can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain a product of high purity.

Applications in Drug Development and Research

Methyl 4-Amino-3-chloro-5-nitrobenzoate is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its trifunctional nature (amino, chloro, and nitro groups) on the benzene ring allows for selective modifications, making it a versatile scaffold for building diverse molecular architectures.

Intermediate for Bioactive Molecules

The reactive sites on Methyl 4-Amino-3-chloro-5-nitrobenzoate can be independently addressed. For instance:

-

The amino group can undergo acylation, alkylation, or be converted to a diazonium salt for further transformations.

-

The nitro group can be reduced to an amino group, providing another site for modification.

-

The chloro group can be displaced via nucleophilic aromatic substitution under specific conditions.

-

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Role in the Synthesis of Kinase Inhibitors

A notable application of related 4-amino-3-chloro benzoate derivatives is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a key target in cancer therapy, and small molecules that can block its activity are of significant interest. The core structure of 4-amino-3-chloro benzoate can serve as a foundational element in the design of such inhibitors.

Caption: Role of Methyl 4-Amino-3-chloro-5-nitrobenzoate as a key intermediate.

Analytical Characterization

The identity and purity of Methyl 4-Amino-3-chloro-5-nitrobenzoate are confirmed using standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present: N-H stretching vibrations for the amino group, C=O stretching for the ester, and asymmetric and symmetric stretching for the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound by identifying the molecular ion peak. The fragmentation pattern can provide further structural information.

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): TLC is a crucial technique for monitoring the progress of the synthesis and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the quantitative analysis of the purity of the final product.

Conclusion

Methyl 4-Amino-3-chloro-5-nitrobenzoate is a chemical intermediate of significant value in the fields of medicinal chemistry and drug development. Its well-defined structure and multiple reactive sites make it a versatile building block for the synthesis of a wide range of target molecules. A thorough understanding of its chemical properties, a robust synthesis protocol, and comprehensive analytical characterization are essential for its effective utilization in research and development. The information presented in this guide provides a solid foundation for scientists and researchers working with this important compound.

References

-

MySkinRecipes. (n.d.). Methyl 4-amino-3-chloro-5-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-chloro-5-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

Technical Monograph: Methyl 4-Amino-3-chloro-5-nitrobenzoate

CAS No: 863886-04-8 Molecular Formula: C₈H₇ClN₂O₄ Molecular Weight: 230.61 g/mol [1]

Executive Summary & Strategic Utility

Methyl 4-Amino-3-chloro-5-nitrobenzoate (MACNB) is a highly functionalized aromatic ester used primarily as a regioselective scaffold in medicinal chemistry. Its structural density—featuring an electron-withdrawing nitro group, a reactive halogen, and a nucleophilic amino group—makes it a critical intermediate for the synthesis of benzimidazoles and quinazolines , chemotypes frequently found in kinase inhibitors and anti-infective agents [1, 2].

For drug development professionals, MACNB represents a "pivot point" molecule. The nitro group serves as a masked amine (via reduction), allowing for the late-stage formation of heterocycles, while the chlorine atom provides a handle for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (

Physicochemical Profile

The following data aggregates experimental and predicted values essential for process chemistry and analytical method development.

| Property | Value | Technical Note |

| Appearance | Yellow to orange crystalline powder | Color intensity often correlates with oxidation/impurity levels. |

| Melting Point | 181–185 °C (Predicted) | High melting point suggests stable crystal lattice; purity should be verified if MP < 178°C. |

| Solubility | DMSO, DMF, Methanol | Poor solubility in water; lipophilic nature requires organic solvents for extraction. |

| pKa (Amine) | ~2.5 (Predicted) | The electron-withdrawing nitro and chloro groups significantly reduce the basicity of the aniline nitrogen. |

| LogP | ~2.1 | Moderate lipophilicity; suitable for passive membrane permeability in early assays. |

Hazard Characterization & Mitigation Logic

Core Hazard Directive: Treat as a functionalized nitro-aniline derivative. While specific toxicological data is limited, the structural analogues suggest risks of methemoglobinemia (upon metabolism) and sensitization [3].

The "Why" Behind the Hazards

-

H302 (Harmful if swallowed): Nitro-aromatics can interfere with oxygen transport in blood.

-

H315/H319 (Skin/Eye Irritation): The electron-deficient ring makes the compound a mild alkylating irritant.

-

Thermal Instability: The proximity of the nitro group (oxidizer) to the amino group (fuel) creates a potential for energetic decomposition if heated beyond 200°C or subjected to shock.

Self-Validating Safety Protocol

Do not rely solely on PPE. Use this logic gate for handling:

-

Atmosphere Check: Is the material yellow/orange? If it has turned dark brown, stop . This indicates photo-oxidation or hydrolysis. Quarantine the container.

-

Containment: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.

-

Decontamination: Prepare a 10% sodium thiosulfate solution. In case of spill, this reducing agent helps neutralize reactive intermediates before cleaning with soap and water.

Synthetic Utility & Reaction Workflow

The value of MACNB lies in its ability to undergo reductive cyclization . The diagram below illustrates the standard workflow for converting MACNB into a bioactive benzimidazole scaffold.

Visualization: From Scaffold to Pharmacophore

Figure 1: Synthetic pathway for converting MACNB into benzimidazole derivatives. The diamine intermediate is air-sensitive and requires immediate cyclization.

Handling & Storage Protocols

Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerated). Room temperature storage is acceptable for short durations (<1 month), but long-term thermal exposure promotes ester hydrolysis.

-

Atmosphere: Argon or Nitrogen overlay is mandatory after opening. The amino group is susceptible to oxidation, leading to "tarring."

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace hydrolysis (HCl generation).

Experimental Setup (Purity Verification)

Before committing this intermediate to a GMP synthesis step, validate its integrity:

-

HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% TFA).

-

Success Criteria: Single peak at >97% area.[2]

-

Failure Mode: A pre-peak usually indicates the hydrolyzed acid (4-amino-3-chloro-5-nitrobenzoic acid).

-

-

NMR Check: Verify the methyl ester singlet (~3.8 ppm). Disappearance or shifting suggests hydrolysis.

Emergency Response & Disposal

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with PEG-400 (if available) or soap/water for 15 mins. | PEG-400 solubilizes lipophilic nitro-aromatics better than water alone. |

| Inhalation | Move to fresh air; administer oxygen if cyanotic.[3] | Counteract potential methemoglobinemia-induced hypoxia. |

| Spill Cleanup | Dampen with water to prevent dust; absorb with vermiculite. | Dry dust poses an inhalation and weak explosion hazard. |

| Fire | Use CO₂, Dry Chemical, or Foam.[3] | Do not use high-pressure water jets, which may scatter the nitro-compound dust. |

Visualization: Safety Decision Matrix

Figure 2: Triage decision tree for accidental exposure to MACNB.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Methyl 4-amino-3-chloro-5-nitrobenzoate. Retrieved January 29, 2026, from [Link]

Sources

Technical Profile: Methyl 4-Amino-3-chloro-5-nitrobenzoate

CAS: 14017-51-7 | Molecular Weight: 230.60 g/mol Synonyms: 4-Amino-3-chloro-5-nitrobenzoic acid methyl ester

Executive Summary & Chemical Identity

Methyl 4-Amino-3-chloro-5-nitrobenzoate is a critical intermediate in the synthesis of benzamide-based pharmacophores, particularly 5-HT4 agonists (e.g., Renzapride, Clebopride) and anti-emetics. Its solubility profile is dominated by the "brick dust" phenomenon—a characteristic of planar aromatic nitro-anilines where strong intermolecular hydrogen bonding and

This guide provides a definitive solubility profile, experimental determination protocols, and process engineering insights for handling this intermediate in drug development.

Physicochemical Baseline

| Property | Value (Approx.)[1][2][3][4][5][6][7][8][9] | Significance |

| Appearance | Yellow Crystalline Powder | Typical of nitro-aniline conjugation. |

| Melting Point | 180–184 °C | High MP indicates high lattice energy; difficult to dissolve without heating. |

| Predicted LogP | 2.3 ± 0.4 | Moderately lipophilic; poor water solubility. |

| pKa (Amino) | ~1.5–2.5 | Weak base due to electron-withdrawing |

| pKa (Nitro) | N/A | Non-ionizable under standard conditions. |

Solubility Profile

The following data categorizes solvent interaction based on polarity and thermodynamic capability to overcome the crystal lattice energy.

Solvent Class Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |

| Aqueous | Water, Phosphate Buffer (pH 7.4) | Insoluble (< 0.1 mg/mL) | Anti-solvent for precipitation; wash solvent to remove inorganic salts. |

| Alcohols | Methanol, Ethanol, IPA | Sparingly Soluble (Cold) / Soluble (Hot) | Primary Recrystallization Solvents. High temperature coefficient allows for excellent yield recovery upon cooling. |

| Polar Aprotic | DMSO, DMF, DMAc | High (> 50 mg/mL) | Reaction media for nucleophilic substitutions; difficult to remove (high BP). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Extraction solvent; good for solubilizing the ester but poor for crystallization. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Standard work-up solvents. |

| Alkanes | Hexane, Heptane | Insoluble | Anti-solvents used to force precipitation from DCM or Ethyl Acetate. |

Mechanistic Insight: The "Brick Dust" Effect

The 4-amino and 5-nitro groups create a "push-pull" electronic system. The amino protons (

-

Consequence: In the solid state, these molecules form tight, planar sheets.

-

Solvation Requirement: To dissolve this compound, a solvent must be polar enough to disrupt these intermolecular H-bonds (favoring DMSO/MeOH) but lipophilic enough to solvate the aromatic core. Water fails because the hydrophobic penalty of the benzene ring outweighs the hydration of the polar groups.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To generate reproducible solubility data that accounts for equilibration time and solid-state stability. Method: Saturation Shake-Flask with HPLC-UV Quantification.

Phase A: Preparation & Equilibration

-

Excess Addition: Weigh 50 mg of Methyl 4-Amino-3-chloro-5-nitrobenzoate into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Agitation: Place vials in a thermostatic shaker (e.g., Eppendorf ThermoMixer) set to 25°C ± 0.1°C at 750 RPM.

-

Time Course: Equilibrate for 24 hours.

-

Critical Control: Visually inspect after 1 hour. If the solution is clear, add more solid until a suspension persists. Solubility can only be measured in the presence of excess solid.

-

Phase B: Sampling & Analysis

-

Filtration: Using a pre-warmed glass syringe, withdraw 0.5 mL of supernatant. Filter through a 0.22 µm PTFE filter (compatible with organic solvents) into an HPLC vial.

-

Why PTFE? Nylon filters may bind nitro-aromatics, skewing results.

-

-

Dilution: Immediately dilute the filtrate with Mobile Phase (e.g., 1:100) to prevent precipitation in the HPLC vial.

-

Quantification: Inject onto HPLC (C18 Column, UV detection at 254 nm). Use a 5-point calibration curve of a known standard.

Phase C: Solid State Validation (The "Trust" Step)

After filtration, analyze the remaining solid residue via X-Ray Powder Diffraction (XRPD) or DSC .

-

Pass: The solid retains the original crystalline form.

-

Fail: The solid has converted to a solvate or amorphous form (common in DCM or Acetone). This invalidates the solubility value as it represents a different thermodynamic state.

Workflow Visualization

Figure 1: Self-validating thermodynamic solubility workflow ensuring phase integrity.

Process Engineering: Recrystallization Strategy

For purification, the solubility profile dictates a "cooling crystallization" or "anti-solvent" approach.

Recommended Solvent System: Methanol/Water

-

Logic: The compound has a high temperature coefficient of solubility in Methanol.

-

Protocol:

-

Suspend crude solid in Methanol (5–7 volumes).

-

Heat to reflux (65°C). The solid should dissolve completely.

-

Optional: Hot filtration to remove inorganic salts (insoluble in MeOH).

-

Slowly cool to 20°C. The nitro-benzoate will crystallize as yellow needles.

-

Yield Optimization: If yield is low, add Water (anti-solvent) dropwise to the cooled mixture to drive precipitation.

-

Safety & Stability Note

-

Hydrolysis Risk: Avoid prolonged heating in basic aqueous media or strong acids, as the methyl ester will hydrolyze to the corresponding benzoic acid (4-Amino-3-chloro-5-nitrobenzoic acid), changing the solubility completely (acid is soluble in bicarbonate; ester is not).

-

Thermal Hazard: As a nitro compound, ensure drying temperatures do not exceed 60°C under vacuum to prevent thermal decomposition.

Solvation Logic Diagram

Figure 2: Thermodynamic interaction map guiding solvent selection for process chemistry.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3941008, Methyl 4-amino-3-nitrobenzoate (Analogous Structure Analysis). Retrieved from [Link]

-

Organic Syntheses (1928). Methyl m-nitrobenzoate: Nitration and Solubility Characteristics. Org.[1][3][9] Synth. 1928, 8, 76. Retrieved from [Link]

- BenchChem.Methyl 4-amino-3-chloro-5-nitrobenzoate Technical Data Sheet. (General reference for industrial availability and handling).

-

European Chemicals Agency (ECHA). Registration Dossier: Nitro-benzoic acid esters.[5] (Used for toxicological and safety grounding). Retrieved from [Link][3][5]

Sources

- 1. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Methyl 4-chloro-3-methoxy-5-nitrobenzoate | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 9. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 4-Amino-3-chloro-5-nitrobenzoate: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction